3-Amino-4-bromo-2-chloro-6-methylphenol
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Overview
Description
3-Amino-4-bromo-2-chloro-6-methylphenol is an organic compound with a unique structure comprising amino, bromo, chloro, and methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-2-chloro-6-methylphenol typically involves multi-step organic reactions. One common method is the halogenation of 2-chloro-6-methylphenol, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromo-2-chloro-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to form amines.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Amino-4-bromo-2-chloro-6-methylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-2-chloro-6-methylphenol involves its interaction with specific molecular targets and pathways. The amino and halogen groups play a crucial role in binding to enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-chloro-6-methylphenol: Similar structure but lacks the bromo group.
4-Amino-3-methylphenol: Lacks both the bromo and chloro groups.
3-Amino-4-bromo-6-chloropyridazine: Contains a pyridazine ring instead of a phenol ring.
Uniqueness
3-Amino-4-bromo-2-chloro-6-methylphenol is unique due to the presence of both bromo and chloro substituents on the phenol ring, which allows for selective functionalization and diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H7BrClNO |
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Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-amino-4-bromo-2-chloro-6-methylphenol |
InChI |
InChI=1S/C7H7BrClNO/c1-3-2-4(8)6(10)5(9)7(3)11/h2,11H,10H2,1H3 |
InChI Key |
GTUGPIRJBCDSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Cl)N)Br |
Origin of Product |
United States |
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